4-Fluoro-1,2-benzoxazol-3-amine
Overview
Description
4-Fluoro-1,2-benzoxazol-3-amine is a chemical compound with the molecular formula C7H5FN2O . It has a molecular weight of 152.13 . This compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Fluoro-1,2-benzoxazol-3-amine is 1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) . This indicates the presence of a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O) in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluoro-1,2-benzoxazol-3-amine are not detailed in the search results, benzoxazole derivatives in general have been used as starting materials for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis
4-Fluoro-1,2-benzoxazol-3-amine is a powder at room temperature . It has a molecular weight of 152.13 .Scientific Research Applications
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Synthetic Organic Chemistry
- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
- A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
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Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to benzoxazoles, have found applications in the agrochemical and pharmaceutical industries .
- The major use of TFMP derivatives is in the protection of crops from pests .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Fluorescent Dye for Live Cell Imaging
- A fluorescent dye, 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA), was synthesized by a two-step reaction from starting material 2,5-bis(benzoxazol-2-yl)thiophene (BBT) .
- BBTA exhibited strong emission and large Stokes shift in solvent, and the largest Stokes shift (Dl 186 nm or 8572 cm 1) was obtained in buffer solution (PBS, pH 7.2) with 5% (v/v) of polyethylene glycol monomethyl ether (mPEG550, MW 550) as additive .
- Application of BBTA to live cell imaging showed that BBTA was clearly expressed in mitochondria with high contrast .
- Besides, BBTA showed low cytotoxicity and excellent photo-stability .
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Advanced Battery Science
- Benzoxazoles and their derivatives have been used in the field of advanced battery science .
- They are used in the development of high-performance batteries, including lithium-ion batteries .
- The specific application of “4-Fluoro-1,2-benzoxazol-3-amine” in this field is not detailed, but it’s likely that it could be used in the synthesis of complex organic molecules that serve as the active materials in these batteries .
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Life Science Research
- Benzoxazoles, including “4-Fluoro-1,2-benzoxazol-3-amine”, are used in various areas of life science research .
- They are often used as building blocks in the synthesis of larger, more complex organic molecules .
- These larger molecules can then be used in a variety of applications, such as the development of new pharmaceuticals, the study of biological processes, and the creation of new diagnostic tools .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCPEUWXNKDHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586243 | |
Record name | 4-Fluoro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1,2-benzoxazol-3-amine | |
CAS RN |
904815-05-0 | |
Record name | 4-Fluoro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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